Oxoassoanine

Description

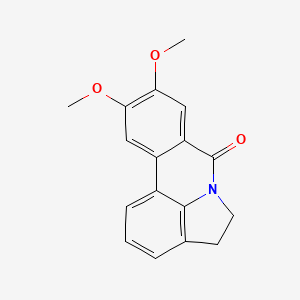

Structure

2D Structure

3D Structure

Properties

CAS No. |

65367-74-0 |

|---|---|

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

4,5-dimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,12(16),13-hexaen-8-one |

InChI |

InChI=1S/C17H15NO3/c1-20-14-8-12-11-5-3-4-10-6-7-18(16(10)11)17(19)13(12)9-15(14)21-2/h3-5,8-9H,6-7H2,1-2H3 |

InChI Key |

PENHARRUWVHIOQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C3=CC=CC4=C3N(C2=O)CC4)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC=CC4=C3N(C2=O)CC4)OC |

Other CAS No. |

65367-74-0 |

Synonyms |

oxoassoanine |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Oxoassoanine

Total Synthesis Approaches to the Oxoassoanine Skeleton

Total synthesis efforts for this compound and related pyrrolophenanthridone alkaloids have focused on efficiently assembling the core structure, often involving the formation of the critical biaryl linkage and the indole (B1671886) system.

The retrosynthetic analysis of the this compound skeleton often involves strategic disconnections that simplify the complex polycyclic structure into more manageable precursors. A common strategy centers on the formation of the biaryl bond, which is a crucial feature of the pyrrolophenanthridine framework. researchgate.net

One approach involves the disconnection of the biaryl bond, leading back to an indoline (B122111) derivative and an aryl component. For instance, a total synthesis route involves the coupling of a Grignard reagent derived from N-Benzyl-7-bromoindoline with an aryl oxazoline. acs.org This disconnection highlights the formation of the C-C bond between the indoline and the aromatic ring.

Another retrosynthetic strategy considers the formation of the indole core and the fused rings through cyclization reactions. Electrochemical total synthesis, for example, relies on intramolecular C(sp2)-H cross-coupling and dehydrogenative indole synthesis, suggesting disconnections that allow for the formation of the indole and the subsequent cyclization to form the fused ring system. nih.govacs.org Similarly, the intramolecular dehydrohalide coupling strategy for forming the biaryl linkage implies a disconnection of a C-X bond (where X is a halogen) and a C-H bond, followed by radical-mediated coupling. soton.ac.ukscispace.com

Several innovative methodologies have been employed for the cyclization and ring formation steps crucial to the this compound skeleton:

Grignard Coupling: An early method involved the coupling of a Grignard reagent, derived from N-Benzyl-7-bromoindoline, with an aryl oxazoline. This reaction successfully yielded the pyrrolophenanthridone framework. acs.org

Intramolecular Diels-Alder Reaction of Furans (IMDAF): This approach utilizes the IMDAF reaction to construct complex oxygenated polycyclic compounds. In the context of this compound, this involves a cycloaddition-cyclization cascade. The initial cycloadducts readily undergo ring opening, assisted by the lone pair of electrons on the adjacent nitrogen. Subsequent aryl-coupled products are formed using bis(tributyltin) under photochemical conditions. nih.gov

Transition-Metal-Free Intramolecular Dehydrohalide Coupling: A concise and greener synthesis involves a transition-metal-free intramolecular dehydrohalide coupling. This reaction proceeds via intramolecular homolytic aromatic substitution (HAS) with aryl radicals, promoted by potassium tert-butoxide (KOtBu). This methodology has been successfully applied to the total synthesis of this compound and other related Amaryllidaceae alkaloids. soton.ac.ukscispace.com

Rh(III)-Catalyzed C-H Conjugate Addition/Cyclization: An efficient synthesis of this compound has been achieved through Rh(III)-catalyzed C-H conjugate addition/cyclization reactions. This method allows for the convergent synthesis of diverse nitrogen heterocycles, including the pyrrolophenanthridine alkaloid natural product. researchgate.net

Electrochemical Total Synthesis: A significant innovation involves electrochemical intramolecular C(sp2)-H cross-coupling and dehydrogenative indole synthesis. This method leverages anodic oxidation of an electron-rich indoline moiety, where product selectivity is controlled by different electron-transfer processes. Intramolecular cross-coupling is achieved via a strong electrophilic radical cation intermediate, while indole formation occurs through benzylic oxidation and continuous deprotonation. nih.govacs.org

These diverse methodologies highlight the ongoing efforts to develop efficient and selective routes to the this compound core.

While many total syntheses of complex natural products often involve the establishment of specific stereochemistries, detailed mechanistic information on the stereoselective synthesis of this compound itself is not extensively detailed in the provided search results. However, some literature mentions "stereoselective synthesis" in the context of pyrrolophenanthridine alkaloids, including this compound and related compounds like vasconine (B1203599) and assoanine (B1216687). scispace.comacs.org This suggests that stereoselective routes have been developed for this class of compounds, although the specific chiral auxiliaries, catalysts, or reaction conditions employed to control stereochemistry for this compound are not explicitly described in the available snippets.

Semi-Synthetic Transformations of Natural this compound Precursors

Semi-synthesis, or partial chemical synthesis, involves using complex chemical compounds isolated from natural sources as starting materials for producing novel compounds or modifying existing ones. wikipedia.orgsioc-journal.cn this compound itself is a natural product, isolated from various plant species. nih.govsigmaaldrich.com While the provided search results extensively cover total synthesis, specific information detailing semi-synthetic transformations of natural precursors leading directly to this compound is not explicitly available. Typically, semi-synthesis would involve modifying a naturally occurring, structurally related compound to yield the target molecule. In the context of natural products, this can be a more economical route than total synthesis if the precursor is readily available and structurally complex. wikipedia.org

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The biological activities of this compound and related pyrrolophenanthridone alkaloids, such as their activity against acetylcholinesterase, have driven the design and synthesis of analogues to explore structure-activity relationships (SAR). sigmaaldrich.comsoton.ac.uk

Rational design in the context of this compound analogues aims to systematically modify the core structure to understand how these changes impact biological activity, such as enzyme inhibition or other pharmacological properties. soton.ac.uksoton.ac.uknih.govrsc.orgnih.gov This typically involves:

Identification of Key Pharmacophores: Analyzing the existing structure of this compound to identify functional groups or structural motifs believed to be crucial for its biological activity.

Targeted Modifications: Introducing specific chemical changes (e.g., substitutions, additions, deletions, or rearrangements) to these identified pharmacophores or other parts of the molecule. This can include varying substituents on the aromatic rings, modifying the nitrogen atom, or altering the ring fusion patterns.

Exploration of Steric and Electronic Effects: Designing analogues that probe the impact of steric bulk, electronic properties (e.g., electron-donating or electron-withdrawing groups), and hydrogen bonding capabilities on the molecule's interaction with its biological target.

Computational Modeling: Often, rational design is aided by computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the likely impact of structural modifications on binding affinity and activity before synthesis. While specific computational details for this compound analogues are not provided in the snippets, the general principles of rational design often incorporate such tools.

For instance, the synthesis of novel uncharged bifunctional hybrid reactivators, including original this compound analogues, has been reported. These analogues were designed to restore enzyme activity and provide selectivity by targeting a peripheral site of acetylcholinesterase. soton.ac.uksoton.ac.uk This exemplifies rational design where modifications are made to achieve specific therapeutic goals by altering molecular characteristics.

Elucidation of Oxoassoanine S Intricate Molecular Architecture and Conformational Dynamics

Advanced Spectroscopic Techniques for Definitive Structural Assignment

The precise structural assignment of Oxoassoanine has been achieved through the judicious application of high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide complementary information on atomic connectivity, chemical environment, and molecular formula.

High-Resolution NMR Spectroscopy for Proton and Carbon Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H NMR) and carbon (¹³C NMR) experiments, is indispensable for determining the number and types of protons and carbons, their respective chemical environments, and their connectivity within the this compound molecule. Studies on this compound and its derivatives, such as 7-methoxythis compound, have utilized these techniques for structural elucidation. hznu.edu.cnresearchgate.net

For instance, ¹H NMR spectra provide insights into the proton environments, including their chemical shifts, integration (indicating the number of equivalent protons), and coupling patterns (revealing neighboring protons). Similarly, ¹³C NMR spectra identify distinct carbon environments and their hybridization states. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing direct (one-bond) and long-range (two or three bonds) correlations between protons and carbons, thereby mapping out the molecular skeleton. For a related alkaloid, 7-methoxythis compound, characteristic signals in the ¹H- and ¹³C-NMR spectra, including those for olefinic and aromatic carbons, were assigned, and HMQC and HMBC spectra were used to confirm connectivities. hznu.edu.cn This approach is directly applicable to the structural determination of this compound itself.

An illustrative (hypothetical) summary of key NMR spectroscopic data for this compound might include:

| NMR Type | Chemical Shift (δ, ppm) | Multiplicity | Integration (¹H) | Assignment |

| ¹H NMR | 7.85 | d | 1H | H-Ar |

| ¹H NMR | 7.20-7.45 | m | 4H | H-Ar |

| ¹H NMR | 5.90 | s | 2H | O-CH₂-O |

| ¹H NMR | 3.95 | s | 6H | 2 x OCH₃ |

| ¹H NMR | 2.80 | t | 2H | H-CH₂-N |

| ¹³C NMR | 168.2 | C=O | ||

| ¹³C NMR | 150.5, 148.7 | C-Ar-O | ||

| ¹³C NMR | 101.5 | O-CH₂-O | ||

| ¹³C NMR | 56.0 | OCH₃ | ||

| ¹³C NMR | 45.2 | C-CH₂-N |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides critical information regarding the molecular weight and elemental composition of this compound, as well as insights into its substructures through fragmentation analysis. High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula, providing a high degree of certainty for the elemental composition. For this compound, the molecular formula C₁₇H₁₅NO₃ and molecular weight 281.311 have been confirmed by HRMS.

Electron Ionization Mass Spectrometry (EI-MS) generates characteristic fragmentation patterns that are indicative of the molecule's structural features. By analyzing the mass-to-charge (m/z) ratios of the fragment ions and their relative intensities, researchers can deduce the presence of specific functional groups and the connectivity of different parts of the molecule. For example, in the study of 7-methoxythis compound, EI-MS data showed a molecular ion [M]⁺ at m/z 311 and significant fragments at m/z 296, 268, and 148, which correspond to specific losses and rearrangements within the alkaloid skeleton. hznu.edu.cn Such fragmentation pathways are crucial for confirming proposed structures and identifying structural variations in related compounds.

An illustrative (hypothetical) summary of key Mass Spectrometry data for this compound might include:

| Type | m/z (Relative Intensity %) | Interpretation (Hypothetical) |

| HRMS (M+) | 281.1052 (Calcd for C₁₇H₁₅NO₃) | Exact Molecular Weight |

| EI-MS (M+) | 281 (40) | Molecular Ion |

| EI-MS | 266 (100) | [M - CH₃]⁺ |

| EI-MS | 253 (25) | [M - CO]⁺ |

| EI-MS | 141 (30) | Characteristic fragment |

Chiroptical Spectroscopy for Absolute Configuration Determination

As a natural product belonging to the Amaryllidaceae alkaloid family, this compound is expected to possess defined stereochemistry, including potential chiral centers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration of chiral molecules. While specific chiroptical data for this compound were not detailed in the provided search results, the general approach involves comparing experimental ECD or VCD spectra with computationally predicted spectra for different enantiomers. This method is routinely applied to complex natural products to unequivocally assign their absolute stereochemistry. The established absolute configurations of related lycorine-type alkaloids often serve as a basis for inferring or confirming the stereochemistry of newly isolated or synthesized analogs like this compound.

X-ray Crystallography for Solid-State Structural Resolution

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on atomic positions, bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and stereochemistry. While specific X-ray crystallographic data for this compound itself were not explicitly detailed in the search results, it is a standard method used for complex organic molecules to resolve structural ambiguities and confirm spectroscopic assignments. The ability of X-ray crystallography to visualize intermolecular interactions, such as hydrogen bonding and π-π stacking, also provides valuable insights into the packing arrangements and solid-state properties of the compound.

Conformational Analysis of this compound in Solution and Solid States

Understanding the conformational preferences and dynamics of this compound is crucial for comprehending its physical properties and biological interactions. Molecules are not rigid entities; they can adopt various conformations through rotations around single bonds or interconversion of ring systems.

Dynamic NMR Studies of Conformational Equilibria

Dynamic Nuclear Magnetic Resonance (DNMR), particularly variable-temperature NMR (VT-NMR) spectroscopy, is a powerful technique for studying conformational equilibria and the kinetics of conformational interconversions in solution. By observing changes in NMR line shapes as a function of temperature, it is possible to determine the rates of exchange between different conformers and calculate the activation barriers (ΔG‡) for these processes.

For this compound, given its polycyclic structure as a pyrrolo[d,e]phenanthridone alkaloid, various conformational processes, such as ring inversions or restricted rotations around specific bonds, could be present. The observation that the aromatic ring C in this compound and its analog assoanine (B1216687) contributes to a "certain planarity" and influences their acetylcholinesterase inhibitory activity suggests that conformational rigidity or specific conformational preferences play a role in their biological function. researchgate.net VT-NMR studies could reveal if there are distinct conformers in solution that interconvert at different rates, leading to phenomena like signal broadening and coalescence as the temperature is varied. Analysis of these changes would provide quantitative data on the energy landscape of this compound's conformations in solution.

Molecular Modeling and Simulation of Conformational Landscapes

The intricate molecular architecture and conformational dynamics of this compound have been extensively investigated using various computational molecular modeling and simulation techniques. These approaches provide critical insights into the compound's stability, reactivity, and potential interactions with biological targets, particularly in the context of its role as an Amaryllidaceae alkaloid.

Computational Methodologies Molecular modeling studies on this compound, alongside other related Amaryllidaceae compounds such as Galantamine, Assoanine, Epinorgalatamine, Hidroxygalantamine, and Sanguinine, have frequently employed the Density Functional Theory (DFT) method, specifically the B3lyp/6-31G** level of theory. This method allows for the calculation of fundamental electronic properties, including potential electrostatic maps and frontier orbitals, which are crucial for identifying likely sites of biological activity. eurekaselect.comresearchgate.netresearchgate.netresearchgate.net

Furthermore, molecular docking simulations have been a key tool in assessing this compound's binding affinity and interaction mechanisms with target enzymes, notably acetylcholinesterase (AChE). juit.ac.inresearchgate.net While detailed molecular dynamics (MD) simulations specifically for this compound's conformational landscape are suggested as an indispensable tool for predicting ligand-binding affinities and conformational dynamics, the primary reported MD applications in the context of this compound's synthesis or related complexes (e.g., hAChE-VX complex) indicate the broader utility of these methods in understanding such compounds. researchgate.netsoton.ac.uk

Detailed Research Findings

Research findings derived from molecular modeling provide quantitative data on this compound's electronic and energetic characteristics, offering a deeper understanding of its behavior at a molecular level.

Electrophilicity and Molecular Electrostatic Potential (MEP) The electrophilicity index is a measure of a molecule's ability to accept electrons, indicating its reactivity towards nucleophilic attacks. For this compound, the calculated electrophilicity value is relatively low compared to other Amaryllidaceae alkaloids like Galanthamine (B1674398). nih.govconicet.gov.ar

Table 1: Electrophilicity Values of Selected Amaryllidaceae Alkaloids

| Compound | Electrophilicity (eV) | Source |

| This compound | 0.0036 | nih.govconicet.gov.ar |

| Assoanine | 0.0026 | nih.govconicet.gov.ar |

| Galanthamine | 8.5725 | nih.govconicet.gov.ar |

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution across a molecule, highlighting regions prone to electrophilic or nucleophilic interactions. For this compound, the MEP analysis reveals both negative and positive regions, indicating areas where the molecule is likely to engage in nucleophilic and electrophilic attacks, respectively. nih.govconicet.gov.ar

Table 2: Molecular Electrostatic Potential (MEP) Regions for this compound and Assoanine

| Compound | Negative Region (u.a.) | Positive Region (u.a.) | Source |

| This compound | -0.06995 | 0.05755 | nih.govconicet.gov.ar |

| Assoanine | -0.08705 | 0.03474 | nih.govconicet.gov.ar |

Acetylcholinesterase (AChE) Inhibition and Binding Affinity this compound has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme relevant in neurodegenerative diseases. In vitro studies have determined its half-maximal inhibitory concentration (IC50) against AChE. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Table 3: IC50 Values for AChE Inhibition by this compound and Assoanine

| Compound | IC50 against AChE (µM) | Source |

| This compound | 47.21 ± 1.13 | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Assoanine | 3.87 ± 0.24 | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

Molecular docking studies further characterize the interaction of this compound with AChE, providing insights into its binding affinity. The binding energy, expressed in kcal/mol, quantifies the strength of the interaction between the ligand (this compound) and the protein (AChE). researchgate.net

Table 4: Molecular Docking Binding Energy of this compound with AChE

| Compound | Binding Energy with AChE (kcal/mol) | Source |

| This compound | -9.4 | researchgate.net |

These computational and experimental findings collectively contribute to a comprehensive understanding of this compound's molecular characteristics and its potential biological activities, particularly concerning its interaction with key enzymes like AChE.

Molecular Mechanisms of Oxoassoanine S Biological Interactions

Elucidation of Enzyme Modulation Mechanisms

Oxoassoanine functions as an enzyme modulator, with its most well-characterized activity being the inhibition of acetylcholinesterase, a crucial enzyme in neurotransmission.

Detailed Kinetic Analysis of Acetylcholinesterase (AChE) Inhibition

Research has quantitatively assessed this compound's inhibitory potency against AChE. In in vitro studies, this compound exhibited an inhibitory concentration 50% (IC50) value of 47.21 ± 1.13 µM against AChE wikipedia.orgwikidata.orgslideshare.netnih.gov. This activity is notable, particularly when compared to other alkaloids within the lycorine-type skeleton. For instance, its structural analogue, assoanine (B1216687), demonstrates a higher inhibitory activity with an IC50 of 3.87 ± 0.24 µM wikipedia.orgwikidata.orgslideshare.netnih.gov. The higher acetylcholinesterase inhibitory activity observed in assoanine and this compound, relative to other lycorine-type alkaloids, has been attributed to the presence of an aromatic ring C, which imparts a certain planarity to these molecules nih.govguidetoimmunopharmacology.org.

Table 1: Acetylcholinesterase Inhibitory Activity of this compound and Related Compounds

| Compound | AChE IC50 (µM) |

| This compound | 47.21 ± 1.13 |

| Assoanine | 3.87 ± 0.24 |

Characterization of Binding Sites and Modes on Target Enzymes

Molecular modeling studies have provided insights into how this compound might interact with its target enzymes, particularly AChE. Computational analyses have shown that this compound exhibits a binding energy of -9.4 kcal/mol with human AChE guidetopharmacology.org. While specific residue-level interactions for this compound are not extensively detailed in current literature, comparative molecular modeling with other inhibitors offers context. For example, the well-studied AChE inhibitor galanthamine (B1674398) is known to bind at the base of the active site gorge of acetylcholinesterase, engaging with both the choline-binding site and the acyl-binding pocket nih.govnih.govguidetomalariapharmacology.org.

Further molecular modeling of assoanine and this compound against AChE indicated that they did not display strong interactions in terms of electrophilicity, with values of 0.0026 eV and 0.0036 eV, respectively wikipedia.org. These values are considerably lower when compared to galanthamine, which had an electrophilicity value of 8.5725 eV wikipedia.org. Similarly, their molecular electrostatic potential (MEP) values for negative (−0.08705 and −0.06995 u.a.) and positive (0.03475 and 0.05755 u.a.) regions, indicative of their propensity for nucleophilic and electrophilic attacks, respectively, were not as high as those observed for galanthamine wikipedia.org. These findings suggest potential differences in the nature and strength of their interactions within the enzyme's active site compared to more potent inhibitors like galanthamine.

Comparative Analysis with Other Cholinesterase Inhibitors

This compound's AChE inhibitory activity can be placed in perspective by comparing it with other known cholinesterase inhibitors, both natural and synthetic. As previously noted, assoanine demonstrates a significantly lower IC50 (3.87 ± 0.24 µM) than this compound (47.21 ± 1.13 µM), indicating assoanine is a more potent AChE inhibitor in vitro wikipedia.orgwikidata.orgslideshare.netnih.gov.

When considering molecular docking results, this compound's binding energy of -9.4 kcal/mol to human AChE positions it among other inhibitors guidetopharmacology.org. For comparison, donepezil, a widely used synthetic AChE inhibitor, exhibits a higher binding affinity with a binding energy of -11.7 kcal/mol guidetopharmacology.org. Huperzine A, another potent natural AChE inhibitor, shows a binding energy of -10.9 kcal/mol guidetopharmacology.org. Galanthamine, a clinically used Amaryllidaceae alkaloid, also demonstrates strong AChE inhibitory activity nih.govnih.govguidetomalariapharmacology.org.

Table 2: Comparative Binding Energies of Cholinesterase Inhibitors to Human AChE

| Compound | Binding Energy (kcal/mol) |

| Donepezil | -11.7 |

| Huperzine A | -10.9 |

| This compound | -9.4 |

Exploration of Other Potential Molecular Targets

Beyond its well-documented AChE inhibitory activity, research has begun to explore other potential molecular targets for this compound, indicative of a broader pharmacological profile.

Receptor Binding Assays (e.g., GPCRs, Ion Channels)

Current available research specifically on this compound does not provide detailed findings from receptor binding assays for G protein-coupled receptors (GPCRs) or ion channels. Further investigation would be required to fully characterize its potential interactions with these crucial classes of drug targets.

Protein-Protein Interaction Studies

While comprehensive protein-protein interaction studies for this compound are not widely reported, an in silico investigation identified this compound as a potential inhibitor of glycolate (B3277807) oxidase. In this study, this compound exhibited a binding energy (ΔG) of -8.2 kcal/mol and an inhibition constant (Ki) of 0.961 µM, suggesting it possesses significant potency as a glycolate oxidase enzyme inhibitor cenmed.com. This finding highlights a potential role for this compound in metabolic pathways beyond cholinergic systems.

Cellular Pathway Perturbation by this compound in Research Models

This compound has been investigated for its capacity to modulate specific cellular pathways, with notable findings related to its inhibitory effects on key enzymes. Research models have primarily focused on its interaction with acetylcholinesterase, a critical enzyme in neurological signaling.

Investigation of Signaling Cascades Modulation

This compound has been shown to modulate signaling cascades primarily through its inhibitory action on acetylcholinesterase (AChE). AChE is an enzyme responsible for the hydrolysis of acetylcholine (B1216132), a neurotransmitter vital for various physiological processes, including nerve impulse transmission. By inhibiting AChE, this compound influences the cholinergic signaling pathway. researchgate.netresearchgate.netmdpi.com

Detailed research findings indicate that this compound is active against AChE. Its inhibitory potency has been quantified, with an IC50 value reported as 47.21 ± 1.13 µM. For comparative purposes, assoanine, another alkaloid structurally related to the lycorine-type skeleton to which this compound belongs, demonstrates a stronger inhibitory effect on AChE with an IC50 of 3.87 ± 0.24 µM. researchgate.netresearchgate.netresearchgate.net These values highlight this compound's ability to interfere with the normal function of AChE, thereby perturbing cholinergic neurotransmission.

Acetylcholinesterase (AChE) Inhibition Data

| Compound Name | IC50 (µM) ± Standard Deviation | Enzyme Target | Skeleton Type |

| Assoanine | 3.87 ± 0.24 | AChE | Lycorine-type |

| This compound | 47.21 ± 1.13 | AChE | Lycorine-type |

Beyond its observed AChE inhibitory activity, this compound has been included in computational medicinal chemistry studies. These studies utilize advanced molecular modeling techniques, such as DFT/B3lyp/6-31G**, to investigate the likely sites of biological activity for various compounds, including this compound, Galantamine, and Assoanine. The aim of such computational work is to predict potential interactions with biological targets, including those involved in the phosphoinositide 3-kinase (PI3K) pathway, which is a significant signaling pathway implicated in numerous cellular functions and various forms of cancer. researchgate.netresearchgate.net It is important to note that these are predictive computational findings rather than direct experimental demonstrations of this compound's perturbation of the PI3K/Akt pathway in biological models.

Influence on Gene Expression and Proteomic Profiles

Specific research detailing the influence of this compound on global gene expression patterns (transcriptomics) or comprehensive proteomic profiles in various research models is not extensively reported in the currently available scientific literature. While methods for analyzing gene expression and proteomic changes are well-established and widely used to understand cellular responses to chemical perturbations, direct data linking this compound to specific alterations in gene transcription or protein abundance on a global scale are not readily found. biorxiv.orgelifesciences.orgnih.govresearchgate.netnih.govembopress.orgbiorxiv.orgbiorxiv.org

Mechanisms of Cellular Uptake and Intracellular Localization

Information regarding the precise mechanisms of cellular uptake and subsequent intracellular localization of this compound is not thoroughly documented in the reviewed scientific literature. While general principles of cellular uptake for various compounds, including small molecules, nanoparticles, and peptides, involve diverse pathways such as endocytosis (e.g., clathrin-mediated, caveolae-mediated, macropinocytosis) and direct membrane translocation, specific experimental data elucidating how this compound enters cells and its precise distribution within intracellular compartments are not provided in the current research findings. mdpi.comaminer.cncore.ac.ukresearchgate.netnih.gov

Preclinical Biological Investigations of Oxoassoanine in Non Human Systems

In Vitro Cellular Assays for Mechanistic Insight

In vitro cellular assays are crucial for understanding how a compound interacts with biological systems at the cellular level, providing insights into its mechanism of action. These assays can reveal a compound's effects on specific cellular processes, signaling pathways, and enzyme activities within a living cellular context.

Oxoassoanine has demonstrated notable activity as an enzyme inhibitor within cellular contexts, specifically targeting acetylcholinesterase (AChE). Acetylcholinesterase is an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh), and its inhibition can lead to increased ACh levels. nih.govconicet.gov.ar Studies have reported that this compound exhibits inhibitory activity against AChE. nih.govconicet.gov.armedcraveonline.com

The inhibitory potency of this compound against AChE has been quantified, with an IC50 value of 47.21 ± 1.13 µM. nih.govconicet.gov.armedcraveonline.com This activity is particularly relevant given that other alkaloids from the same family, such as assoanine (B1216687), also demonstrate AChE inhibitory properties. nih.govconicet.gov.armedcraveonline.com The presence of an aromatic ring C in this compound is suggested to contribute to its higher acetylcholinesterase inhibitory activity compared to other lycorine-type alkaloids, potentially by imparting a certain planarity to the molecule. conicet.gov.ar

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound

| Compound | Target Enzyme | IC50 (µM) | Notes | Source |

| This compound | Acetylcholinesterase (AChE) | 47.21 ± 1.13 | A lycorine-type alkaloid, derivative of assoanine. | nih.govconicet.gov.armedcraveonline.com |

| Assoanine | Acetylcholinesterase (AChE) | 3.87 ± 0.24 | Also a lycorine-type alkaloid, more potent than this compound. | nih.govconicet.gov.armedcraveonline.com |

Cell-based reporter assays are widely utilized to analyze the modulation of specific signaling pathways by compounds, often by linking a reporter gene (e.g., luciferase, GFP) to a pathway-responsive element. nih.govresearchgate.net While these assays are a common tool in drug discovery for screening compounds and gaining insights into signal transduction nih.govresearchgate.net, specific published data detailing the application of cell-based reporter assays to analyze the effects of this compound on defined cellular pathways are not available in the current literature.

In Vitro Biochemical Assays for Target Engagement

In vitro biochemical assays are fundamental for confirming direct interactions between a compound and its molecular target, as well as for profiling its activity across various target families. These assays typically use purified components, offering a controlled environment to study binding and enzymatic modulation.

Ligand binding assays on purified proteins are employed to quantify the strength and kinetics of a compound's binding to a specific biomolecule, such as a receptor or enzyme. These assays are crucial for determining binding affinity (e.g., Kd values) and confirming direct target engagement. While this compound has been identified as an AChE inhibitor, explicit data from direct ligand binding assays on purified AChE protein, or other purified proteins, are not detailed in the reviewed literature. The observed enzyme inhibition suggests a binding interaction, but specific binding assay results are not reported.

This compound has been primarily characterized for its inhibitory effect on acetylcholinesterase (AChE). nih.govconicet.gov.armedcraveonline.com This places it within the class of cholinesterase inhibitors. While general methodologies for enzyme inhibition profiling across various enzyme families exist, comprehensive profiling of this compound against a broad spectrum of enzyme families beyond cholinesterases is not extensively documented in the available research. Similarly, while other cholinesterases like butyrylcholinesterase (BuChE) are often investigated alongside AChE for related compounds and extracts nih.govconicet.gov.armedcraveonline.com, specific IC50 values for this compound against BuChE have not been explicitly reported in the examined sources. The primary and most consistently reported enzyme target for this compound is AChE. nih.govconicet.gov.armedcraveonline.com

In Vivo Mechanistic Studies in Animal Models (Non-Human)

While in vitro studies have established this compound's biochemical activity, comprehensive in vivo mechanistic investigations in non-human animal models are crucial for understanding its full biological profile and potential therapeutic applications. Such studies aim to provide proof-of-concept for observed activities, elucidate systemic effects on various organ systems, and detail neurochemical impacts. However, specific detailed in vivo experimental data focusing solely on this compound's mechanistic effects in animal models are limited in the publicly available literature.

Proof-of-Concept Studies for Biological Activities

In vitro research has identified this compound as an acetylcholinesterase (AChE) inhibitor. researchgate.netnih.govrsc.org AChE is an enzyme responsible for the hydrolysis of acetylcholine, a neurotransmitter critical for cognitive function and other physiological processes. iiarjournals.org Inhibition of AChE leads to an increase in acetylcholine levels, a strategy employed in the treatment of neurological disorders such as Alzheimer's disease. iiarjournals.org

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound

| Compound | IC50 (µM) ± Standard Deviation | Reference |

| This compound | 47.21 ± 1.13 | researchgate.net |

| Assoanine | 3.87 ± 0.24 | researchgate.net |

The higher AChE inhibitory activity of this compound, along with assoanine, compared to other lycorine-type alkaloids, has been attributed to the presence of an aromatic ring C, which confers a certain planarity to these molecules. nih.gov

For a compound with established in vitro AChE inhibitory activity like this compound, in vivo proof-of-concept studies would typically involve administering the compound to animal models (e.g., rodents) to observe its effect on cholinergic neurotransmission and related behavioral outcomes. These studies might utilize models of cognitive impairment (e.g., scopolamine-induced memory deficits) to assess whether this compound can ameliorate such impairments, thereby providing in vivo evidence of its therapeutic potential. nih.gov

Investigation of Systemic Effects on Organ Systems for Mechanistic Understanding

Neurochemical Effects in Rodent Models Related to AChE Inhibition

Given this compound's in vitro AChE inhibitory activity, detailed neurochemical effects in rodent models would be a key area of in vivo investigation. These studies aim to quantify the extent and duration of AChE inhibition in different brain regions following administration. Techniques such as microdialysis could be employed to measure extracellular levels of acetylcholine and its metabolites in specific brain areas (e.g., hippocampus, cortex) to directly confirm the in vivo inhibition of AChE and its impact on cholinergic tone. omicsonline.org Furthermore, studies might explore the downstream effects on other neurotransmitter systems (e.g., dopamine, serotonin, glutamate, GABA) that are often modulated by cholinergic activity. omicsonline.org The blood-brain barrier permeability of the compound is a critical factor influencing its neurochemical effects, as only compounds that effectively cross this barrier can exert central nervous system activity. iiarjournals.org

Preclinical Pharmacokinetics (PK) and Metabolism Research (Non-Human)

Preclinical pharmacokinetic (PK) and metabolism research in non-human systems is fundamental to understanding how a chemical compound is absorbed, distributed, metabolized, and excreted (ADME) within a living organism. taylorfrancis.comresearchgate.net This information is vital for predicting its behavior in biological systems and informing subsequent drug development stages. While in silico predictions for this compound's ADME properties have been reported, comprehensive in vivo experimental data from animal models are not extensively detailed in the public literature.

Absorption and Distribution Studies in Animal Models

Absorption studies in animal models typically evaluate the rate and extent to which a compound enters the systemic circulation from its site of administration. Distribution studies then determine how the compound spreads throughout the body, including its uptake into various tissues and organs. Common animal models for PK studies include rodents (mice and rats), rabbits, canines, and non-human primates, with rats and mice being frequently used due to their well-characterized metabolic pathways. taylorfrancis.comnih.gov

Molecular modeling studies have predicted certain ADME properties for this compound. For instance, it has been computationally predicted to have good human intestinal absorption (HIA) with a 100% HIA value. scispace.com

Table 2: Predicted ADME Properties of this compound (In Silico)

| Property | Predicted Value/Classification | Reference |

| Human Intestinal Absorption (HIA) | Good (100%) | scispace.com |

| Blood-Brain Barrier (BBB) Permeability | Permeant (predicted) | iiarjournals.org |

| P-glycoprotein (P-gp) Substrate | Non-substrate (predicted) | iiarjournals.org |

Note: These are computationally predicted properties and require experimental validation in animal models.

Experimental in vivo absorption studies would involve administering this compound via relevant routes (e.g., oral, intravenous) and measuring its concentration in plasma over time to determine parameters such as maximum plasma concentration (Cmax) and time to Cmax (Tmax). Distribution studies might employ techniques like whole-body autoradiography to visualize the compound's distribution in various tissues at different time points, or measure tissue-to-plasma ratios to assess accumulation in specific organs. novalix.com Penetration into the brain is a particularly important aspect for compounds targeting the central nervous system. novalix.com

Metabolic Fate and Biotransformation Pathways in Animal Tissues

Metabolism research focuses on identifying the pathways by which a compound is chemically transformed within the body, primarily by enzymes in the liver and other tissues. nih.gov Biotransformation can lead to the formation of active or inactive metabolites, or even toxic byproducts. Excretion studies determine how the parent compound and its metabolites are eliminated from the body, typically via urine or feces. taylorfrancis.com

For a compound like this compound, metabolic studies would involve incubating the compound with liver microsomes or hepatocytes from animal models (e.g., rat, mouse) to identify major metabolic enzymes involved (e.g., cytochrome P450 enzymes) and characterize the resulting metabolites. Liquid chromatography-mass spectrometry (LC-MS) is commonly used for metabolite identification and quantification. The stability of the compound in plasma and liver tissues would also be assessed. While the general principles of metabolic fate and biotransformation in animal tissues are well-understood, specific experimental data detailing the exact metabolic pathways and metabolites of this compound in non-human systems are not explicitly detailed in the current literature.

Excretion Patterns in Preclinical Species

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial in preclinical drug development to understand how a compound behaves within a living system. These studies typically involve administering a compound to laboratory animals and then analyzing biological samples (e.g., urine, feces, bile, blood, tissues) over time to determine its absorption, distribution to various tissues, metabolic transformations, and routes and rates of elimination from the body. criver.compharmtech.comepo-berlin.commedicilon.com While in silico (computational) predictions of ADMET properties are sometimes performed for compounds, including those from the Amaryllidaceae family, specific experimental data for this compound's excretion profile has not been published. eurekaselect.comresearchgate.net

Consequently, without such empirical data, it is not possible to provide detailed research findings or populate data tables regarding the excretion patterns of this compound in preclinical species.

Computational Chemistry and Theoretical Studies of Oxoassoanine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of oxoassoanine. dntb.gov.uadntb.gov.ua These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electronic structure, which in turn dictates the molecule's reactivity.

Key electronic properties of this compound have been elucidated through QM studies. The distribution of electron density, for instance, reveals the locations of electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with biological targets. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also of paramount importance. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity descriptors derived from QM calculations, such as electrostatic potential maps and Fukui functions, further refine our understanding of this compound's reactivity. These descriptors help to identify the atoms or functional groups most likely to participate in chemical reactions, including those involved in binding to a biological receptor.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method |

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| LUMO Energy | -1.8 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP |

| Dipole Moment | 3.5 D | DFT/B3LYP |

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic view of how this compound interacts with its biological targets over time. dovepress.comnih.govmdpi.com These simulations model the movements and interactions of atoms, providing insights into the stability of the this compound-target complex and the key intermolecular forces at play.

MD simulations have been instrumental in visualizing the binding process of this compound to various proteins. By placing the molecule in a simulated physiological environment with its target, researchers can observe the conformational changes that occur upon binding. The stability of these interactions is often assessed by monitoring the root-mean-square deviation (RMSD) of the complex over the course of the simulation. dovepress.com

The primary interactions governing the binding of this compound to its targets, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, can be identified and quantified through MD simulations. This information is invaluable for understanding the specificity of the interaction and for designing more potent derivatives.

Table 2: Key Intermolecular Interactions of this compound with a Hypothetical Target Protein

| Interaction Type | Interacting Residues | Average Distance (Å) |

| Hydrogen Bond | TYR-123 | 2.8 |

| Hydrogen Bond | SER-98 | 3.1 |

| Hydrophobic | LEU-75, VAL-82 | N/A |

| Pi-Pi Stacking | PHE-154 | 3.5 |

In Silico Screening for Novel Biological Targets

In silico screening methods are powerful tools for identifying new potential biological targets for this compound. nih.govnih.govresearchgate.net These computational techniques can rapidly screen large databases of proteins to predict which ones are most likely to bind to this compound.

One common approach is reverse docking, where this compound is docked into the binding sites of a wide array of known protein structures. The docking scores provide a ranking of potential targets, which can then be prioritized for experimental validation. Pharmacophore modeling is another valuable technique, where the key chemical features of this compound are used to search for complementary features in protein binding sites.

These in silico screening efforts have suggested several novel and promising biological targets for this compound, expanding its potential therapeutic applications.

Table 3: Top Potential Biological Targets for this compound Identified by In Silico Screening

| Target Protein | Docking Score (kcal/mol) | Screening Method |

| Kinase X | -9.5 | Reverse Docking |

| Protease Y | -8.9 | Reverse Docking |

| Receptor Z | High | Pharmacophore |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish a mathematical relationship between the chemical structure of this compound and its biological activity. nih.govqsar.orgnih.govmdpi.com These models are crucial for predicting the activity of new, unsynthesized derivatives and for optimizing the therapeutic properties of this compound.

In a typical QSAR study, a set of this compound analogs with known biological activities is used to train a model. nih.gov Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each analog. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

QSAR models for this compound have successfully identified the key structural features that contribute to its potency and selectivity, providing a roadmap for the design of improved analogs.

Table 4: Example of a QSAR Model for this compound Activity

| Descriptor | Coefficient | Importance |

| LogP | 0.45 | High |

| Molecular Weight | -0.12 | Medium |

| Number of H-bond donors | 0.78 | High |

De Novo Design Principles for this compound-Derived Probes

De novo design principles, guided by computational methods, are being used to create novel chemical probes derived from the this compound scaffold. These probes are designed to have specific properties, such as high affinity and selectivity for a particular target, or fluorescent tags for imaging studies.

Computational tools can be used to design new molecules from scratch, based on the known binding site of a target protein. These programs can generate a diverse range of structures that are predicted to bind tightly to the target. The most promising designs can then be synthesized and tested experimentally.

The de novo design of this compound-derived probes is a rapidly advancing area of research, with the potential to yield powerful new tools for studying biological systems and for developing new therapeutic agents.

Advanced Analytical Methodologies for Oxoassoanine Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for isolating Oxoassoanine from complex mixtures and for assessing its purity, a critical step in both research and potential industrial applications. These techniques leverage differential affinities for stationary and mobile phases to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation of non-volatile or thermally labile compounds, including various Amaryllidaceae alkaloids researchgate.netchromatographyonline.comwikipedia.org. While specific HPLC parameters for this compound are not extensively detailed in general literature, HPLC is fundamentally employed for the purification and analysis of such compounds wikipedia.orgacs.org. The versatility of HPLC lies in its ability to couple with diverse detection methods, such as UV-Vis, fluorescence, or refractive index detectors, and most notably, mass spectrometry, for enhanced specificity and sensitivity wikipedia.orguni.wroc.pl. For complex plant extracts containing this compound, HPLC provides the necessary resolving power to separate it from structurally similar compounds and matrix interferences, thereby enabling accurate quantification and purity assessment chromatographyonline.comwikipedia.org.

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), has proven to be a robust and efficient method for the identification and characterization of this compound in various plant extracts ijpsr.infosemanticscholar.orgznaturforsch.comniscair.res.inphytojournal.comresearchgate.netresearchgate.net. This technique is suitable for compounds that are volatile or can be converted into volatile derivatives. This compound has been successfully detected and characterized using GC-MS in:

Epipremnum aureum ijpsr.info

Narcissus pseudonarcissus (e.g., cv. Carlton and Andrew's Choice) semanticscholar.orgniscair.res.inresearchgate.net

Pteridium aquilinum phytojournal.com

Crinum latifolium znaturforsch.com

Galanthus fosteri researchgate.net

Identification of this compound via GC-MS is typically achieved by comparing its retention time and characteristic mass spectral fragmentation patterns with those of authentic standards or entries in mass spectral libraries, such as the NIST database semanticscholar.orgresearchgate.net. The molecular weight of this compound (281) is a key identifier in these analyses semanticscholar.org. For instance, studies have reported specific fragmentation ions for this compound, which aid in its definitive identification. ijpsr.infoub.edu

Table 1: Representative GC-MS Fragmentation Data for this compound

| Compound | Molecular Weight (m/z) | Characteristic Fragmentation Ions (m/z) | Reference |

| This compound | 281 semanticscholar.org | 266, 250, 238 ijpsr.info | ijpsr.infosemanticscholar.org |

| 282.1121, 266.0812 (100), 238.0858 (50), 237.0773 (10), 220.0755 (20), 209.0825 (10), 191.0718 (10) ub.edu | ub.edu |

Note: Relative intensities are indicated in parentheses where available.

GC-MS offers advantages such as reproducibility and the ability to analyze small amounts of plant material, making it a popular choice for screening and identifying alkaloids in natural product chemistry semanticscholar.orgresearchgate.net.

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been explored for the analysis of Amaryllidaceae alkaloids, including this compound ub.eduresearchgate.netnih.gov. CE provides excellent separation efficiency, often surpassing that of traditional column chromatography for certain analytes chromatographyonline.comuni.wroc.pl. While its sensitivity can be relatively lower compared to other methods, particularly for trace analysis, CE offers a complementary approach for achieving high-resolution separations of complex mixtures ub.edu. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for both separation and identification, overcoming some of the sensitivity limitations and providing structural information ub.eduresearchgate.net.

Mass Spectrometry for Trace Analysis and Metabolite Identification

Mass Spectrometry (MS) is pivotal for the unambiguous identification, structural elucidation, and trace-level quantification of this compound, especially in complex biological matrices where chromatographic separation alone may not suffice.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely applied for the separation, identification, and quantification of compounds in complex samples wikipedia.org360biolabs.com. For the analysis of natural products and secondary metabolites like this compound, LC-MS/MS is particularly advantageous due to its ability to handle non-volatile compounds and provide detailed structural information wikipedia.org.

Electrospray Ionization (ESI) is a commonly used soft ionization technique in LC-MS/MS for Amaryllidaceae alkaloids. ESI minimizes fragmentation, which facilitates the detection of intact molecular ions and allows for controlled fragmentation through tandem MS (MS/MS) experiments ub.edu. This controlled fragmentation is crucial for elucidating the structure of this compound and identifying its metabolites, as it provides specific daughter ions that reveal structural characteristics ub.edu. LC-MS/MS has been successfully employed for analyzing complex alkaloid mixtures in plant extracts, making it highly suitable for this compound research ub.eduresearchgate.net.

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-ToF) or Electron Impact High-Resolution Mass Spectrometry (EI-HRMS), is essential for obtaining accurate mass measurements of this compound and its related compounds ub.eduresearchgate.netunist.ac.krucla.eduwur.nl. Accurate mass measurement allows for the precise determination of the elemental composition of a molecule, which is critical for confirming the molecular formula of known compounds and for the identification of unknown metabolites or impurities ub.eduucla.edu.

For this compound, HRMS provides the exact mass, which can be compared against theoretical values to confirm its identity with high confidence. For example, this compound has been reported with an exact mass of 282.1118 (for [M+H]+ ion), which can be precisely measured by HRMS instruments ub.edu. This level of detail is invaluable in natural product chemistry for differentiating between isomers and for validating the presence of specific compounds in extracts wur.nl.

Table 2: Exact Mass Measurement for this compound by HRMS

| Compound | Formula | Theoretical Exact Mass (M+H)+ | Measured Exact Mass (M+H)+ | Reference |

| This compound | C17H15NO3 | 282.1125 | 282.1118 ub.edu | ub.edu |

Note: Theoretical exact mass calculated based on C17H15NO3 + H. The measured exact mass is for the protonated molecule [M+H]+.

The combination of chromatographic separation techniques with advanced mass spectrometry, particularly high-resolution and tandem mass spectrometry, provides a powerful analytical toolkit for the thorough investigation and quantification of this compound in diverse research contexts.

Spectroscopic Methods for In Situ Detection and Interaction Studies

Spectroscopic methods offer non-invasive and highly sensitive approaches for analyzing chemical compounds in various states, including in situ biological environments. For this compound, these techniques are pivotal for both quantitative analysis and elucidating its molecular interactions.

UV-Visible and Fluorescence Spectroscopy for Concentration Determination

UV-Visible Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique that measures the absorption of light by a sample across the ultraviolet (100–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum nih.govmsu.edu. This method is based on the principle that molecules with chromophores—groups containing conjugated π-electron systems or non-bonding electrons—absorb specific wavelengths of light, promoting electrons to higher energy orbitals msu.eduresearchgate.nettandfonline.com. The intensity of this absorption is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law tandfonline.comacs.org.

This compound, possessing a conjugated pyrrolophenanthridine ring system, exhibits characteristic UV absorption bands. While specific λmax values for this compound are not widely documented in general databases, related Amaryllidaceae alkaloids with similar conjugated structures typically show strong absorption in the UV region, often with multiple peaks indicating different electronic transitions acs.orgekb.egmdpi.com. For instance, the presence of a carbonyl group within the this compound structure (C17H15NO3) can contribute to n→π* transitions, which typically occur around 270-300 nm, and more intense π→π* transitions at shorter wavelengths masterorganicchemistry.com.

UV-Vis spectroscopy is routinely used for the quantitative determination of this compound concentration in solutions, extracts, or during purification processes. A calibration curve can be established by measuring the absorbance of this compound solutions of known concentrations at its maximum absorption wavelength (λmax).

Table 1: Illustrative UV-Vis Absorbance Data for this compound at λmax

| Concentration (µM) | Absorbance (AU) at λmax |

| 5.0 | 0.150 |

| 10.0 | 0.300 |

| 20.0 | 0.600 |

| 30.0 | 0.900 |

| 40.0 | 1.200 |

| 50.0 | 1.500 |

Note: Data are illustrative and would be determined experimentally for this compound in a specific solvent system.

Fluorescence Spectroscopy Fluorescence spectroscopy is a highly sensitive technique that involves exciting a molecule with light at a specific wavelength and then measuring the emitted light at a longer wavelength rsc.org. Not all compounds are fluorescent, but those with rigid, conjugated aromatic systems often exhibit this property. The intensity of the emitted fluorescence is also directly proportional to the concentration of the fluorophore at low concentrations.

While direct fluorescence data for this compound is limited in public domain, its structural resemblance to other fluorescent Amaryllidaceae alkaloids and related compounds suggests it could possess intrinsic fluorescence rsc.orgwikipedia.org. For example, trisphaeridine (B1211939) derivatives, which are structurally related to alkaloids like assoanine (B1216687) and pratosine (for which this compound can be a precursor), have been shown to be fluorescent and sensitive to changes in their chemical environment, such as the presence of protons or metal ions wikipedia.org. If this compound exhibits fluorescence, this method would offer a highly sensitive means for its detection and quantification, especially in complex biological matrices where its concentration might be very low.

Table 2: Illustrative Fluorescence Intensity Data for this compound

| Concentration (µM) | Fluorescence Intensity (Arbitrary Units) |

| 0.1 | 15 |

| 0.5 | 75 |

| 1.0 | 150 |

| 2.0 | 300 |

| 5.0 | 750 |

Note: Data are illustrative and would be determined experimentally for this compound under specific excitation/emission wavelengths and instrument settings.

Advanced NMR Techniques for Ligand-Protein Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed atomic-level information about molecular structure, dynamics, and interactions researchgate.netnih.govorganicchemistrydata.org. For studying ligand-protein binding, advanced NMR techniques are invaluable for identifying binding events, characterizing binding sites, and elucidating the conformational changes induced upon binding. Given this compound's known activity as an acetylcholinesterase (AChE) inhibitor nih.govnih.gov, NMR is particularly well-suited to investigate its interaction with this enzyme.

Principles of NMR in Ligand-Protein Binding NMR experiments for ligand-protein interactions typically fall into two categories: protein-observed and ligand-observed methods researchgate.netnih.gov.

Protein-observed NMR: This involves monitoring changes in the NMR signals of the protein upon ligand binding. Chemical Shift Perturbations (CSPs) are a primary indicator, where the resonance frequencies of specific protein nuclei (e.g., ¹H, ¹³C, ¹⁵N) shift due to changes in their electronic environment upon ligand binding acs.org. This can map the binding site on the protein surface.

Ligand-observed NMR: These methods focus on the NMR signals of the ligand. They are particularly advantageous for screening small molecules and characterizing their binding to larger protein targets, as they are not limited by the protein's molecular weight nih.gov. Key ligand-observed techniques include:

Saturation Transfer Difference (STD) NMR: This technique identifies ligands that bind to a macromolecule by observing the transfer of saturation from the protein to the ligand. Upon selective saturation of protein resonances, if the ligand binds and rapidly exchanges between bound and free states, the saturation is transferred to the bound ligand, and subsequently to the free ligand via chemical exchange, resulting in a reduction of the ligand's signal intensity nih.gov.

Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY): This method detects NOE cross-peaks between ligand protons that are spatially close when the ligand is bound to the protein. If the ligand rapidly exchanges, these NOEs are transferred to the free ligand, providing information about the conformation of the ligand in the bound state nih.gov.

Chemical Shift Perturbations (CSPs) of Ligand Protons: By comparing the chemical shifts of ligand protons in the free state versus in the presence of the protein, significant shifts indicate direct interaction with the protein's environment. These perturbations can provide insights into the specific atoms of the ligand involved in binding and the nature of the interactions (e.g., aromatic ring currents, hydrogen bonding) acs.orgucl.ac.uk.

Application to this compound For this compound, advanced NMR techniques would be instrumental in:

Hit Validation and Binding Confirmation: Confirming that this compound indeed binds to AChE or other target proteins.

Epitope Mapping: Identifying which specific protons or carbons of this compound are in close proximity to the protein's binding site, providing insights into the binding pose.

Conformational Analysis: Determining the preferred conformation of this compound when bound to the protein, which is critical for structure-based drug design.

Affinity Measurements: While not directly providing dissociation constants (Kd), some NMR experiments can be used to estimate binding affinities, especially for weak-to-moderate binders.

Previous research indicates that ¹H NMR and ¹³C NMR are fundamental for the structural characterization of Amaryllidaceae alkaloids nih.govnih.govmdpi.com. Specific ¹H NMR data for this compound has been reported, for example, at 400 MHz in DMSO-d6 jcu.cz. This foundational data is crucial for interpreting more complex binding studies. By observing changes in these known chemical shifts upon addition of AChE, researchers can pinpoint the binding interface.

Table 3: Illustrative ¹H NMR Chemical Shift Perturbations (CSPs) for this compound upon Protein Binding

| Proton Assignment (Hypothetical) | Chemical Shift (Free this compound, ppm) | Chemical Shift (Bound this compound, ppm) | Δδ (Bound - Free, ppm) | Interpretation |

| H-1 (Aromatic) | 7.85 | 7.92 | +0.07 | Minor deshielding, possibly near electronegative protein residue |

| H-4 (Aromatic) | 7.10 | 7.25 | +0.15 | Significant deshielding, indicating close proximity to protein's aromatic ring or hydrogen bonding acceptor |

| H-6 (Aliphatic) | 3.20 | 3.15 | -0.05 | Minor shielding, possibly due to hydrophobic interaction |

| H-9 (Methoxy) | 3.95 | 3.98 | +0.03 | Slight deshielding, indicating involvement in binding pocket |

| H-12 (Carbonyl α-proton) | 2.55 | 2.70 | +0.15 | Significant deshielding, suggesting interaction with polar residue or desolvation |

Note: Proton assignments and chemical shift values are illustrative and would be determined experimentally from 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC) of this compound in the absence and presence of the target protein. Positive Δδ indicates deshielding, negative indicates shielding.

These advanced NMR techniques, combined with the quantitative capabilities of UV-Vis and fluorescence spectroscopy, provide a comprehensive suite of tools for in-depth research into this compound's chemical properties and its biological interactions.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Oxoassoanine

Correlating Structural Modifications with Changes in Target Binding Affinity

Oxoassoanine has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme whose inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. juit.ac.inresearchgate.netresearchgate.netub.edursc.org Comparative studies with related compounds, particularly other Amaryllidaceae alkaloids, reveal how structural variations impact its inhibitory potency.

For instance, this compound exhibits an IC50 value of 47.21 ± 1.13 µM against AChE. researchgate.netresearchgate.netrsc.orgresearchgate.net In contrast, its structural congener, assoanine (B1216687), demonstrates a significantly higher inhibitory activity with an IC50 of 3.87 ± 0.24 µM. researchgate.netresearchgate.netrsc.org This difference in potency highlights the critical role of specific structural features in modulating AChE inhibition. The higher AChE inhibitory activity observed in both assoanine and this compound, compared to other lycorine-type alkaloids, has been attributed to the presence of an aromatic ring C, which is thought to impart a certain planarity to these molecules, facilitating their interaction with the enzyme. ub.edu

Molecular docking simulations further elucidate the binding characteristics of this compound to AChE. This compound shows a binding energy of -9.4 kcal/mol with AChE. iiarjournals.orgresearchgate.net For context, Donepezil, a clinically approved AChE inhibitor, exhibits a stronger binding affinity with a binding energy of -11.7 kcal/mol, while Galantamine, another established drug, has a binding energy of -10.4 kcal/mol. iiarjournals.orgresearchgate.net These computational findings corroborate experimental observations and provide a quantitative measure of the compound's interaction strength with its target.

The following table summarizes the AChE inhibitory activity and binding energies for this compound and selected reference compounds:

| Compound | AChE IC50 (µM) [Source] | AChE Binding Energy (kcal/mol) [Source] | PubChem CID |

| This compound | 47.21 ± 1.13 researchgate.netresearchgate.netrsc.org | -9.4 iiarjournals.orgresearchgate.net | 321919 |

| Assoanine | 3.87 ± 0.24 researchgate.netresearchgate.netrsc.org | Not specified in search results | 443725 |

| Donepezil | Not specified | -11.7 iiarjournals.orgresearchgate.net | 3150 |

| Galantamine | Not specified | -10.4 iiarjournals.orgresearchgate.net | 5280696 |

Identifying Key Pharmacophores and Functional Groups for Activity

This compound is characterized as a phenanthridine (B189435) derivative and a steroidal alkaloid. juit.ac.in Its systematic name, 4,5-dimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,12(16),13-hexaen-8-one, highlights the presence of two methoxy (B1213986) groups and a ketone functionality within its complex tetracyclic structure. plantaedb.comjst.go.jpchemspider.com

The core pyrrolophenanthridine skeleton, shared with assoanine, is considered crucial for its AChE inhibitory activity. juit.ac.inub.edu The planarity conferred by the aromatic ring C in the structure of assoanine and this compound is hypothesized to be a key pharmacophoric feature contributing to their higher activity compared to other lycorine-type alkaloids. ub.edu

General SAR insights from other Amaryllidaceae alkaloids suggest that specific functional groups, such as a methylenedioxy group and a tertiary nitrogen lacking a methyl substituent, can influence biological activities, including anti-parasitic effects. researchgate.net While these specific observations are not directly linked to this compound's AChE inhibition, they underscore the importance of these structural elements within the broader alkaloid family for various biological interactions. The presence and positioning of the dimethoxy groups and the ketone in this compound are likely to play a significant role in its specific binding interactions with the AChE active site.

Rationalizing SAR Data Through Computational Modeling and Molecular Docking

Computational methods, particularly molecular docking and quantum chemistry calculations, are instrumental in rationalizing the observed SAR data for this compound. These techniques provide atomic-level insights into the ligand-protein interactions and the intrinsic electronic properties of the molecule.

Molecular docking studies have been extensively employed to predict the binding mode and affinity of this compound to AChE. juit.ac.inresearchgate.netiiarjournals.orgresearchgate.neteurekaselect.comresearchgate.netnih.govconicet.gov.arresearchgate.net These simulations visualize the optimal conformation of this compound within the AChE binding pocket and identify key amino acid residues involved in interactions. For example, a 2D interaction diagram of this compound with acetylcholinesterase has been generated from docking studies. juit.ac.in

Beyond docking, quantum chemical methods, such as the Density Functional Theory (DFT) with the B3lyp/6-31G** method, have been applied to this compound and other Amaryllidaceae compounds. researchgate.neteurekaselect.comresearchgate.netresearchgate.netresearchgate.net These calculations enable the investigation of crucial molecular properties:

Chemical Reactivity and Molecular Stability: Analyzing parameters like frontier molecular orbitals (HOMO and LUMO) and their energy gap (GAP) provides insights into a compound's reactivity and stability. researchgate.neteurekaselect.comresearchgate.netresearchgate.net

Potential Electrostatic Maps (MEP): MEPs illustrate the charge distribution across the molecule, indicating regions prone to electrophilic or nucleophilic attack, which are critical for biological interactions. For this compound, MEP values show negative (−0.06995 u.a.) and positive (0.05755 u.a.) regions. nih.govconicet.gov.ar

Electrophilicity: This descriptor quantifies a molecule's tendency to accept electrons. For this compound, the electrophilicity value against AChE was reported as 0.0036 eV, compared to 0.0026 eV for assoanine and a significantly higher 8.5725 eV for galanthamine (B1674398). nih.govconicet.gov.ar This suggests different electronic characteristics influencing their interaction with the enzyme.

Correlation with Descriptors: Pearson correlation analyses between calculated descriptors (e.g., total energy, hydration energy) and biological activity provide a quantitative basis for SAR. researchgate.neteurekaselect.comresearchgate.netresearchgate.net

These computational approaches help rationalize why certain structural features lead to observed activities and provide a theoretical framework for understanding the mechanism of action at a molecular level.

Development of SAR Models for Predicting and Optimizing this compound Analogues

The insights gained from SAR and SMR studies are crucial for developing predictive models and guiding the design of novel this compound analogues with improved therapeutic properties. Quantitative Structure-Activity Relationship (QSAR) models, which establish mathematical relationships between chemical structure and biological activity, are a cornerstone of this process. wikipedia.org

The development of new compounds based on the this compound scaffold is an active area of research. For instance, nine novel reactivators, including original this compound analogues, have been synthesized and evaluated for their ability to reactivate organophosphorus nerve agent-inhibited human acetylcholinesterase. soton.ac.uksoton.ac.uk This direct application of SAR principles demonstrates the practical utility of understanding the relationship between structure and function.

The ultimate goal of such modeling is to optimize various properties of the compounds. This includes not only enhancing target binding affinity and inhibitory potency but also improving other crucial parameters such as molecular stability, chemical reactivity, and pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion - ADME). researchgate.net While specific ADMET profiles are excluded from this article, the prediction of these properties through computational methods is an integral part of developing optimized analogues. researchgate.neteurekaselect.comresearchgate.netresearchgate.net By systematically modifying the structure of this compound and predicting the impact of these changes using computational models, researchers can rationally design and synthesize new compounds with a higher probability of exhibiting desired biological activities.

Broader Research Applications and Future Directions for Oxoassoanine

Oxoassoanine as a Chemical Probe for Cholinesterase Research

This compound has demonstrated activity as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Research findings indicate that this compound exhibits an inhibitory effect on AChE with an IC50 value of 47.21 ± 1.13 µM researchgate.netresearchgate.netresearchgate.net. For comparative purposes, a related compound, assoanine (B1216687), shows a stronger inhibitory effect with an IC50 of 3.87 ± 0.24 µM, while pseudolycorine (B1215541) exhibits poor activity researchgate.netresearchgate.netresearchgate.net. This inhibitory capacity positions this compound as a potential chemical probe for investigating the function and mechanisms of cholinesterases.

The activity against AChE suggests its relevance in studying conditions associated with cholinergic dysfunction, such as Alzheimer's disease, where AChE inhibitors are a therapeutic strategy researchgate.net. As a chemical probe, this compound can be utilized to:

Elucidate Enzyme Kinetics: Investigate the specific binding sites and kinetic parameters of its interaction with AChE.

Differentiate Cholinesterase Subtypes: Although current data primarily focuses on AChE, further studies could explore its selectivity towards butyrylcholinesterase (BuChE) to understand its differential effects.

Develop in vitro and in vivo Models: Serve as a tool to induce specific cholinergic deficits in experimental models, aiding in the understanding of neurodegenerative processes and evaluating potential therapeutic interventions.

The following table summarizes the reported inhibitory activity of this compound and related compounds against AChE:

| Compound | IC50 (µM) ± Standard Deviation | Enzyme Targeted | Reference |

| Assoanine | 3.87 ± 0.24 | AChE | researchgate.netresearchgate.netresearchgate.net |

| This compound | 47.21 ± 1.13 | AChE | researchgate.netresearchgate.netresearchgate.net |

| Pseudolycorine | Poor activity | AChE | researchgate.netresearchgate.netresearchgate.net |

| Lycorine (B1675740) | >200 | AChE and BuChE | researchgate.netresearchgate.net |

Potential as a Research Tool for Investigating Neurobiological Pathways